molecular formula C16H19N3O4S2 B3873427 2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide

2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide

Cat. No.: B3873427
M. Wt: 381.5 g/mol
InChI Key: WEIXWSNTJGHZMJ-GZTJUZNOSA-N
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Description

2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide is a synthetic organic compound that belongs to the class of amides It features a complex structure with functional groups such as methoxy, methylsulfonyl, and thiophene

Properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-12(16(20)18-17-11-15-5-4-10-24-15)19(25(3,21)22)13-6-8-14(23-2)9-7-13/h4-12H,1-3H3,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIXWSNTJGHZMJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=CS1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CS1)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide typically involves multiple steps:

    Formation of the aniline derivative: The starting material, 4-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-methoxy-N-methylsulfonylaniline.

    Condensation with thiophene aldehyde: The aniline derivative is then condensed with thiophene-2-carbaldehyde under acidic or basic conditions to form the Schiff base, N-[(E)-thiophen-2-ylmethylideneamino]-4-methoxy-N-methylsulfonylaniline.

    Amidation reaction: Finally, the Schiff base is reacted with propanoyl chloride or propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further oxidation to form a carbonyl group.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide
  • 2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-phenylmethylideneamino]propanamide

Uniqueness

The presence of the methylsulfonyl group and the specific arrangement of functional groups in 2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide may confer unique properties such as increased stability, specific binding affinity, or enhanced reactivity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]propanamide

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